Des-2,4-Dihydroxy Pantothenic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Des-2,4-Dihydroxy Pantothenic Acid is a derivative of pantothenic acid, which is also known as vitamin B5. Pantothenic acid is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA), a critical cofactor in various biochemical reactions. This compound is an intermediate in the synthesis of pantetheine, a building block of CoA .

准备方法

Synthetic Routes and Reaction Conditions: Des-2,4-Dihydroxy Pantothenic Acid can be synthesized through chemical, chemo-enzymatic, and microbial routes. The chemical synthesis involves the use of β-alanine and 2,4-dihydroxy-3,3-dimethylbutyric acid (pantoic acid) under controlled conditions . Chemo-enzymatic methods combine chemical synthesis with enzymatic catalysis to improve yield and specificity . Microbial production involves the metabolic engineering of microorganisms to produce the compound through fermentation .

Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation due to its safety and efficiency. Metabolic engineering strategies are employed to enhance the production yield by optimizing the biosynthetic pathways in microorganisms .

化学反应分析

Types of Reactions: Des-2,4-Dihydroxy Pantothenic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions include pantetheine and coenzyme A, both of which play crucial roles in cellular metabolism .

科学研究应用

Role in Metabolism

Des-2,4-Dihydroxy Pantothenic Acid is involved in key metabolic pathways due to its structural similarity to pantothenic acid. It is crucial for the synthesis of coenzyme A, which is essential for fatty acid metabolism and the citric acid cycle. The compound's hydroxyl group positioning may influence its biological activity, potentially enhancing its interactions with enzymes that require coenzyme A as a cofactor. This interaction can affect metabolic fluxes in lipid metabolism and energy production.

Table 1: Comparison of Pantothenic Acid Derivatives

| Compound | Structure Features | Unique Applications |

|---|---|---|

| Pantothenic Acid | Contains pantoic acid and β-alanine | Essential for CoA synthesis |

| Panthenol | Alcohol analog of pantothenic acid | Used as a moisturizer; promotes wound healing |

| Calcium Pantothenate | Calcium salt form of pantothenic acid | Dietary supplement providing calcium |

| D-Pantothenic Acid | Active form of pantothenic acid | Directly involved in metabolic processes |

| This compound | Specific hydroxyl arrangement | Potential antioxidant properties |

Dermatological Applications

Research indicates that this compound may have beneficial effects on skin health. Similar to pantothenic acid and panthenol, it could enhance keratinocyte proliferation and differentiation, crucial for skin regeneration. Studies have shown that depletion of pantothenic acid impairs keratinocyte growth, suggesting that its derivatives may play a vital role in maintaining skin integrity and promoting healing processes .

Case Study: Keratinocyte Proliferation

A study demonstrated that the absence of pantothenic acid led to reduced keratinocyte proliferation and increased differentiation. This highlights the importance of this compound in skin tissue health and suggests that this compound may offer similar benefits .

Antioxidant Properties

Emerging studies suggest that this compound may exhibit antioxidant properties. Antioxidants are vital for protecting cells from oxidative stress caused by reactive oxygen species. The compound's ability to interact with these harmful species could provide protective effects against cellular damage, making it a candidate for further research in oxidative stress-related conditions.

Therapeutic Potential

Given its structural similarities to other bioactive compounds, this compound may have therapeutic applications beyond dermatology. Its involvement in metabolic pathways suggests potential uses in conditions related to energy metabolism dysfunctions or deficiencies in coenzyme A synthesis. Further research is necessary to explore these avenues fully.

作用机制

Des-2,4-Dihydroxy Pantothenic Acid exerts its effects by being incorporated into coenzyme A. Coenzyme A is involved in various biochemical pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of acetylcholine . The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are critical for lipid metabolism .

相似化合物的比较

- Pantothenic Acid (Vitamin B5)

- Pantetheine

- Coenzyme A

Comparison: Des-2,4-Dihydroxy Pantothenic Acid is unique due to its specific role as an intermediate in the synthesis of pantetheine and coenzyme A. Unlike pantothenic acid, which is directly involved in various metabolic pathways, this compound serves as a precursor, making it essential for the biosynthesis of more complex molecules .

属性

分子式 |

C15H26N2O6 |

|---|---|

分子量 |

330.38 g/mol |

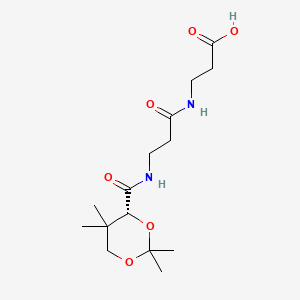

IUPAC 名称 |

3-[3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoylamino]propanoic acid |

InChI |

InChI=1S/C15H26N2O6/c1-14(2)9-22-15(3,4)23-12(14)13(21)17-7-5-10(18)16-8-6-11(19)20/h12H,5-9H2,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |

InChI 键 |

VKBAMKZZEZTJLI-LBPRGKRZSA-N |

手性 SMILES |

CC1(COC(O[C@H]1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |

规范 SMILES |

CC1(COC(OC1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。